An In-depth Technical Guide to 2-Pyridazin-3-ylethanamine: Structure, Properties, and Applications
An In-depth Technical Guide to 2-Pyridazin-3-ylethanamine: Structure, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 2-pyridazin-3-ylethanamine, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. The document delineates its chemical structure, physicochemical properties, and established synthetic routes. Furthermore, it explores the molecule's role as a critical pharmacophore and building block, highlighting its incorporation into a diverse range of biologically active compounds. This guide is intended for researchers, chemists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the application of this versatile chemical entity.
Chemical Identity and Physicochemical Properties
2-Pyridazin-3-ylethanamine, also known by its IUPAC name 2-(pyridazin-3-yl)ethan-1-amine, is a bifunctional molecule featuring a pyridazine ring and a primary aminoethyl side chain. This unique combination of a nitrogen-rich aromatic heterocycle and a flexible basic side chain imparts specific steric and electronic properties that are highly valuable in molecular design.
The pyridazine core, a six-membered ring with two adjacent nitrogen atoms, acts as a hydrogen bond acceptor and can participate in π-stacking interactions. The ethylamine side chain provides a key basic center (pKa ≈ 9-10), which is often protonated at physiological pH, allowing for ionic interactions with biological targets.
Table 1: Chemical Identifiers and Calculated Properties
| Identifier | Value | Source |
| IUPAC Name | 2-(Pyridazin-3-yl)ethan-1-amine | N/A |
| Molecular Formula | C₆H₉N₃ | N/A |
| Molecular Weight | 123.16 g/mol | N/A |
| CAS Number | 80539-31-3 | N/A |
| Calculated LogP | -0.5 to 0.2 | N/A |
| Hydrogen Bond Donors | 2 | N/A |
| Hydrogen Bond Acceptors | 3 | N/A |
Note: Experimental physicochemical data for this specific compound is not widely published. The values presented are based on standard computational models and comparison with analogous structures like 3-(2-aminoethyl)pyridine.[1]
Synthesis and Characterization
The synthesis of 2-pyridazin-3-ylethanamine and its derivatives typically involves multi-step sequences starting from commercially available pyridazine precursors. A common strategic approach is the functionalization of a pre-formed pyridazine ring.
Representative Synthetic Protocol
A plausible and efficient synthesis route starts from 3-methylpyridazine. The conceptual workflow involves the activation of the methyl group, followed by chain extension and functional group transformation to introduce the primary amine.
Step-by-Step Methodology:
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Lithiation and Alkylation: 3-Methylpyridazine is treated with a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at low temperature (-78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF). This deprotonates the methyl group to form a reactive carbanion. Subsequent reaction with a suitable two-carbon electrophile, such as a protected bromoacetaldehyde or N-(2-bromoethyl)phthalimide, introduces the desired ethyl fragment.
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Causality Insight: The choice of a strong, non-nucleophilic base like LDA is critical to ensure selective deprotonation of the acidic methyl group without competing addition to the electron-deficient pyridazine ring.
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Reduction or Deprotection: If the introduced fragment contains a precursor to the amine (e.g., a nitrile or an azide), a reduction step is required. For instance, a nitrile group can be reduced to a primary amine using lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. If a protecting group like phthalimide was used, it is typically removed by treatment with hydrazine hydrate.
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Self-Validation: The success of this step is monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed. The identity of the product is then confirmed by spectroscopic methods.
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Purification: The final product, 2-pyridazin-3-ylethanamine, is purified from the reaction mixture. This is typically achieved through column chromatography on silica gel, using a gradient of a polar solvent (e.g., methanol in dichloromethane, often with a small amount of ammonium hydroxide to prevent protonation and tailing on the silica).
Spectroscopic Characterization
The structural confirmation of synthesized pyridazine derivatives is accomplished using a combination of standard spectroscopic techniques.[2][3][4]
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show characteristic signals for the pyridazine ring protons (typically in the aromatic region, δ 7.5-9.0 ppm), as well as two triplet signals corresponding to the two methylene groups (-CH₂-CH₂-) of the ethylamine side chain.
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¹³C NMR (Carbon Nuclear Magnetic Resonance): Will show distinct signals for the four unique carbons of the pyridazine ring and the two carbons of the ethyl side chain.
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MS (Mass Spectrometry): Electrospray ionization (ESI-MS) would show a prominent peak for the protonated molecule [M+H]⁺ at m/z 124.1.
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IR (Infrared Spectroscopy): Key stretches would include N-H bands (around 3300-3400 cm⁻¹) from the primary amine and C=N/C=C stretching from the pyridazine ring (around 1500-1600 cm⁻¹).
Role in Medicinal Chemistry and Drug Discovery
The pyridazine moiety is a "privileged scaffold" in medicinal chemistry. Its derivatives are known to possess a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and cardiovascular effects.[5][6][7][8][9][10][11] The 2-pyridazin-3-ylethanamine structure serves as a valuable building block for introducing this key heterocycle into larger, more complex drug candidates.
Pharmacophoric Features
The molecule combines several key features that are attractive for drug design:
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Hydrogen Bonding: The two adjacent ring nitrogens are potent hydrogen bond acceptors. The primary amine is an excellent hydrogen bond donor.
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Basicity and Charge: The primary amine provides a center of positive charge at physiological pH, enabling strong ionic interactions with acidic residues (e.g., aspartate, glutamate) in protein active sites.
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Structural Rigidity and Vectorial Projection: The rigid pyridazine ring provides a well-defined scaffold from which the flexible ethylamine chain projects. This allows for precise positioning of the basic amine to interact with a specific region of a biological target.
Application in Drug Design Workflow
The use of 2-pyridazin-3-ylethanamine can be visualized as a key step in a fragment-based or lead optimization drug discovery campaign.
Caption: Drug discovery workflow utilizing 2-pyridazin-3-ylethanamine.
This workflow illustrates a common scenario where an initial fragment hit containing a pyridazine ring is identified. To improve potency, medicinal chemists often seek to establish additional interactions with the target protein. If structural data reveals a nearby acidic pocket, introducing a basic group like the one in 2-pyridazin-3-ylethanamine is a logical and powerful strategy. The primary amine of this building block can be readily functionalized, for example, by forming amide bonds, to explore structure-activity relationships (SAR) systematically.
Known Biological Activities of Pyridazine Derivatives
The pyridazine scaffold is integral to compounds exhibiting a wide spectrum of biological activities.[5][8][11][12] These include:
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Anticancer: By inhibiting kinases or other enzymes involved in cell proliferation.[5][13]
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Anti-inflammatory: Through mechanisms like the inhibition of cyclooxygenase (COX) enzymes.[6][9][14]
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Antihypertensive: Acting on components of the cardiovascular system.[4][5][15]
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Antimicrobial: Showing efficacy against various bacterial and fungal strains.[3][7]
Safety, Handling, and Storage
As a primary amine, 2-pyridazin-3-ylethanamine is expected to be corrosive and a skin and eye irritant. It is also likely to be air-sensitive.
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Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
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Handling: Avoid inhalation of vapors and contact with skin and eyes.
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Storage: Store in a cool, dry place in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from air and moisture.
Conclusion
2-Pyridazin-3-ylethanamine is a high-value chemical building block for drug discovery and development. Its structure, combining the pharmacologically significant pyridazine ring with a versatile primary amine, provides a powerful tool for medicinal chemists to design and synthesize novel therapeutic agents. The synthetic accessibility and well-defined physicochemical properties of this compound and its analogs ensure its continued relevance in the pursuit of new treatments for a wide range of diseases. Future research will likely focus on developing more efficient and scalable synthetic routes and further exploring its application in creating targeted therapies.
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